Quinoline-2,4-dicarboxylic acid

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Sciences

The quinoline scaffold, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, is a structure of paramount importance in the chemical sciences. nih.govnih.gov Known as 1-aza-naphthalene or benzo[b]pyridine, this nitrogen-containing heterocycle is a versatile building block in organic and pharmaceutical chemistry. nih.govfrontiersin.org Its derivatives are found in numerous natural products, such as Cinchona alkaloids, and are integral to a wide array of pharmacologically active substances. nih.govresearchgate.net The quinoline ring system has been shown to possess a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.govnih.govrsc.org This wide range of therapeutic potential has made the quinoline scaffold a "privileged structure" in medicinal chemistry, meaning it is frequently found in marketed drugs and compounds under clinical investigation. nih.govtandfonline.com The ability of the quinoline ring to undergo various chemical modifications allows for the synthesis of a diverse library of derivatives with tailored properties, making it a continuous focus of research for the development of new drugs and advanced materials. frontiersin.orgnih.govtandfonline.com

Overview of Quinoline-2,4-dicarboxylic acid as a Central Research Compound

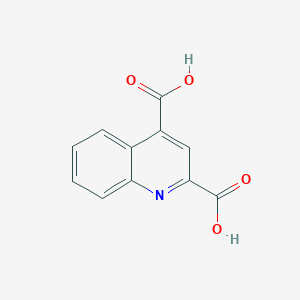

This compound is an aromatic organic compound featuring a quinoline core with two carboxylic acid groups at the 2 and 4 positions. cymitquimica.com This substitution pattern imparts specific chemical properties that make it a valuable compound in various research domains. The presence of the two carboxylic acid groups enhances its solubility in polar solvents and provides multiple coordination sites, making it an excellent candidate for forming complexes with metal ions. cymitquimica.comnih.gov It is recognized as a key building block in organic synthesis for the creation of more complex molecules and is particularly noted for its role as a multidentate N,O-donor ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). cymitquimica.comnih.gov

Scope and Interdisciplinary Relevance of Academic Investigations on this compound

The academic interest in this compound spans multiple scientific disciplines, a testament to its versatile chemical nature. In materials science, it is extensively studied for its ability to form structurally diverse coordination polymers with lanthanide and other metal ions, leading to materials with interesting luminescent and magnetic properties. nih.gov In medicinal chemistry and biochemistry, it serves as a scaffold for developing potential therapeutic agents. For instance, derivatives of this compound have been synthesized and evaluated as inhibitors of biological targets like the glutamate (B1630785) vesicular transport system. nih.gov Its role as a ligand and a synthetic precursor connects organic chemistry, inorganic chemistry, and materials science, demonstrating its broad interdisciplinary significance.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinoline-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-10(14)7-5-9(11(15)16)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGZDTDZZDLVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277539 | |

| Record name | Quinoline-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5323-57-9 | |

| Record name | 2,4-Quinolinedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Direct Synthesis of Quinoline-2,4-dicarboxylic Acid

The direct construction of the this compound scaffold can be achieved through several reliable synthetic strategies. These methods often involve the formation of the quinoline (B57606) ring system with the carboxylic acid functionalities pre-installed or generated in situ.

Pfitzinger Reaction Approaches for this compound Formation

The Pfitzinger reaction, a powerful tool for quinoline synthesis, provides a direct route to quinoline-4-carboxylic acids. researchgate.netjocpr.com This reaction typically involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. jocpr.comijsr.net

A key variation of the Pfitzinger reaction for the synthesis of this compound involves the condensation of isatin with pyruvic acid. In this process, the amide bond in isatin is hydrolyzed by a base, such as potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with pyruvic acid. The enamine formed from this reaction subsequently cyclizes and dehydrates to yield the desired this compound. wikipedia.org

The general reaction scheme is as follows: Isatin + Pyruvic Acid (in the presence of a base) → this compound

This method is advantageous due to the ready availability of the starting materials and the one-pot nature of the synthesis. jocpr.com

To improve the efficiency and environmental footprint of the Pfitzinger reaction, microwave-assisted protocols have been developed. researchgate.netnih.gov Microwave irradiation can significantly reduce reaction times and, in some cases, enhance product yields compared to conventional heating methods. nih.gov This is attributed to the rapid and uniform heating of the reaction mixture, which can accelerate the rate of reaction. nih.gov The use of microwave assistance aligns with the principles of green chemistry by reducing energy consumption and potentially allowing for the use of less hazardous solvents or even solvent-free conditions. nih.gov

| Reaction Type | Conditions | Key Advantages |

| Pfitzinger Reaction | Isatin, Pyruvic Acid, Base (e.g., KOH) | Direct, one-pot synthesis |

| Microwave-Assisted Pfitzinger | Microwave Irradiation | Reduced reaction time, increased efficiency, green chemistry benefits |

Oxidative Transformations of Quinoline Derivatives to Dicarboxylic Acid

Another important synthetic approach involves the oxidation of appropriately substituted quinoline precursors to introduce the carboxylic acid functionalities. This method relies on the selective oxidation of specific side chains on the quinoline ring.

Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent that can be used to convert alkyl or other oxidizable groups on the quinoline ring to carboxylic acids. For instance, a precursor such as 2-vinyl-4-quinolinecarboxylic acid can be oxidized to this compound. google.com The reaction is typically carried out in an alkaline solution of potassium permanganate. google.combrainly.in The strength of the oxidizing agent and the reaction conditions must be carefully controlled to achieve the desired dicarboxylic acid without over-oxidation or degradation of the quinoline ring. google.comgoogle.com

A specific example involves the oxidation of 2-vinyl-4-quinolinecarboxylic acid with potassium permanganate in a sodium hydroxide solution at a controlled temperature (35-45 °C). google.com This process has been reported to produce this compound in high yield. google.com

Condensation Reactions with Dicarboxylic Acid Precursors

The synthesis of this compound can also be accomplished through condensation reactions where one of the reactants already contains a dicarboxylic acid moiety or a precursor that can be readily converted to such.

One notable method involves the condensation of substituted anilines with dimethyl ketoglutaconate, followed by hydrolysis. acs.org This acid-promoted reaction first forms the corresponding dimethyl quinoline-2,4-dicarboxylates, which are then hydrolyzed to the target dicarboxylic acid. acs.org This approach offers versatility in introducing various substituents onto the quinoline ring by starting with appropriately substituted anilines. acs.org

Cyclocondensation of Dimethyl Ketoglutaconate with Substituted Anilines

A primary and effective method for synthesizing the this compound core involves the condensation of substituted anilines with dimethyl ketoglutaconate (DKG), followed by hydrolysis. This reaction proceeds via a modified Doebner-von Miller pathway, a powerful class of reactions for forming quinoline rings from anilines and α,β-unsaturated carbonyl compounds. nih.govnih.govwikipedia.org

In this specific application, the aniline (B41778) derivative attacks the β-carbon of the dimethyl ketoglutaconate, initiating a sequence of reactions that includes cyclization and subsequent aromatization to form the stable quinoline ring system. The resulting product is the dimethyl ester of the corresponding this compound, which can then be hydrolyzed to the final diacid product. This method is highly versatile, allowing for the preparation of a wide array of substituted quinoline-2,4-dicarboxylic acids by simply varying the substituent on the starting aniline. nih.gov

Table 1: Synthesis of this compound via Cyclocondensation

| Reactant 1 | Reactant 2 | Key Reaction Type | Product | Reference |

|---|

Synthesis of Substituted this compound Analogues

The functionalization of the this compound scaffold is crucial for developing analogues with tailored properties. This is achieved through various synthetic strategies, including advanced cross-coupling reactions and building up from key intermediates.

Aryl-Coupling Reactions for Functionalized this compound Scaffolds (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, provide a powerful tool for introducing diverse aryl and vinyl substituents onto the quinoline ring system. nih.gov This strategy typically begins with a halo-substituted quinoline-2,4-dicarboxylate, such as dimethyl 6-bromoquinolinedicarboxylate. nih.gov

This halogenated scaffold serves as an electrophilic partner in the catalytic cycle.

In the Suzuki coupling , the bromo-substituted quinoline ester is reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base.

In the Heck coupling , the scaffold is reacted with an alkene under palladium catalysis.

These reactions facilitate the formation of new carbon-carbon bonds at a specific position on the quinoline core, leading to a diverse library of functionalized analogues. nih.gov Subsequent hydrolysis of the ester groups yields the target dicarboxylic acids.

Table 2: Examples of Functionalized Analogues via Aryl-Coupling of Dimethyl 6-bromoquinolinedicarboxylate

| Coupling Reaction | Coupling Partner | Resulting Analogue (after hydrolysis) | Reference |

|---|---|---|---|

| Suzuki | 4-Biphenylboronic acid | 6-biphenyl-4-yl-Quinoline-2,4-dicarboxylic acid | nih.gov |

Preparation of Derivatives via Quinoline-4-carboxylic Acid Intermediates

An alternative and widely used pathway to this compound derivatives involves the initial synthesis of a quinoline-4-carboxylic acid intermediate. iipseries.org These intermediates can be prepared through several classic name reactions, most notably the Doebner and Pfitzinger reactions.

Doebner Reaction : This three-component reaction combines an aniline, an aldehyde, and pyruvic acid to directly yield 2-substituted quinoline-4-carboxylic acids. iipseries.orgnih.gov

Pfitzinger Reaction : This method involves the condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a base to produce quinoline-4-carboxylic acids. jptcp.com

Once the quinoline-4-carboxylic acid intermediate is formed, it can be further modified. For instance, a subsequent reaction can introduce a carboxylic acid group at the 2-position. Conversely, a Pfitzinger reaction can be designed to produce this compound directly, which can then be selectively decarboxylated at the 2-position under heat to give the quinoline-4-carboxylic acid intermediate, highlighting the synthetic interchangeability of these compounds. nih.gov

Green Chemistry Approaches in this compound Synthesis

Reflecting a broader trend in chemical synthesis, environmentally friendly or "green" methods for preparing this compound and its esters have been developed. These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

One notable green method is the metal-free, one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds. This protocol uses molecular iodine as an inexpensive and eco-friendly catalyst for the reaction between aryl amines and dimethyl/diethyl acetylenedicarboxylates. rsc.org The advantages of this approach include the avoidance of metal catalysts, which can contaminate the final product and generate toxic waste, high regioselectivity, and good yields over shorter reaction times. rsc.org

Another significant green strategy involves the use of microwave irradiation, which can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov For example, the Pfitzinger reaction between isatin and sodium pyruvate (B1213749) can be carried out in an aqueous solution of sodium hydroxide under microwave irradiation to efficiently produce this compound. nih.gov Similarly, reacting isatin and sodium pyruvate in water at elevated temperatures represents a simple, catalyst-free approach that aligns with green chemistry principles by using a non-toxic and readily available solvent. jptcp.com

Table 3: Comparison of Green Synthesis Approaches

| Method | Reactants | Catalyst/Conditions | Key Green Advantage | Reference |

|---|---|---|---|---|

| Iodine Catalysis | Aryl Amine + Acetylenedicarboxylate | 20 mol% Molecular Iodine, 80°C | Metal-free, low-cost catalyst, one-pot | rsc.org |

| Microwave-Assisted Pfitzinger | Isatin + Sodium Pyruvate | Microwave irradiation, aq. NaOH | Reduced reaction time, energy efficiency | nih.gov |

Coordination Chemistry and Metal Complexation

Quinoline-2,4-dicarboxylic Acid as a Ligand (H₂Qdca)

N-heterocyclic polycarboxylic acids, such as this compound (H₂Qdca), are highly valued in the synthesis of metal complexes due to their versatile coordination abilities. nih.gov The presence of both nitrogen and oxygen donor atoms allows for the formation of stable chelate rings with metal centers.

This compound acts as a multidentate N,O-donor ligand. nih.gov The nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the two carboxylate groups can all participate in coordination with a metal ion. This multidentate nature allows for the formation of strong and stable complexes. While the coordination properties of many N-heterocyclic polycarboxylic acids are well-documented, the specific behavior of this compound as a ligand is an area of ongoing research. nih.gov

The deprotonated form of the ligand, the quinoline-2,4-dicarboxylate anion (Qdca²⁻), exhibits a remarkable diversity in its coordination modes. It can act as a bridging or a bridging-chelating ligand, connecting two to five metal centers simultaneously. mostwiedzy.pl Research has identified at least seven different coordination modes for the Qdca²⁻ ligand, primarily arising from the different ways the carboxylate groups can bind to the metal ions. mostwiedzy.plresearchgate.net This versatility is a key factor in the formation of a wide array of three-dimensional coordination polymers. mdpi.com

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound often employs hydrothermal methods, where the reaction is carried out in water at elevated temperatures and pressures. This technique facilitates the crystallization of the resulting coordination polymers.

Lanthanide(III) Coordination Polymers with this compound

A significant area of research has focused on the synthesis of coordination polymers using lanthanide(III) ions (Ln³⁺) and this compound. nih.gov These materials are of interest for their potential applications in areas such as luminescence and magnetism.

The hydrothermal synthesis of lanthanide-quinoline-2,4-dicarboxylate coordination polymers has been shown to be highly dependent on the reaction temperature. nih.govmdpi.com Studies have demonstrated that varying the synthesis temperature (e.g., 100, 120, and 150 °C) can lead to structural transformations and the formation of different crystalline phases. mdpi.com Generally, an increase in temperature results in the formation of more hydrated compounds. nih.govmdpi.com For instance, with certain lanthanides like neodymium(III) and europium(III), different crystal phases can form at the same temperature. mdpi.com

The general formula for these 3D coordination polymers is [Ln₂(Qdca)₃(H₂O)ₓ]·yH₂O, where x can be 3 or 4 and y can range from 0 to 4. mdpi.com The resulting complexes are often obtained as single crystals, allowing for detailed structural analysis. mdpi.com

Table 1: Synthesis Conditions and Resulting Complex Types for Lanthanide(III) Coordination Polymers with this compound

| Lanthanide Ion | Synthesis Temperature (°C) | Resulting Complex Formula | Crystal System | Space Group |

|---|---|---|---|---|

| Neodymium(III) | 100 | [Nd₂(Qdca)₃(H₂O)₃] | Orthorhombic | Pna2₁ |

| Neodymium(III) | 100 | [Nd₂(Qdca)₃(H₂O)₄]·H₂O | Monoclinic | P2₁/c |

| Europium(III) | 100 | [Eu₂(Qdca)₃(H₂O)₄]·H₂O | Monoclinic | P2₁/c |

| Terbium(III) | 100 | [Tb₂(Qdca)₃(H₂O)₄]·H₂O | Monoclinic | P2₁/c |

| Neodymium(III) | 120 | [Nd₂(Qdca)₃(H₂O)₄]·H₂O | Monoclinic | P2₁/c |

| Europium(III) | 150 | [Eu₂(Qdca)₃(H₂O)₄]·H₂O | Monoclinic | P2₁/c |

| Terbium(III) | 150 | [Tb₂(Qdca)₃(H₂O)₄]·H₂O | Monoclinic | P2₁/c |

Data sourced from a study on novel 3D coordination polymers. nih.govmdpi.com

Single-crystal X-ray diffraction is a crucial technique for determining the precise coordination environment of the metal ions in these complexes. nih.gov In the case of the neodymium(III) coordination polymer [Nd₂(Qdca)₃(H₂O)₃] synthesized at 100 °C, the asymmetric unit contains two crystallographically independent neodymium atoms. nih.gov Both of these neodymium atoms are eight-coordinated. nih.gov

Intermolecular Interactions in Lanthanide Coordination Polymers

The interaction between quinoline-2,4-dicarboxylate (Qdca²⁻) and lanthanide (Ln) ions gives rise to complex three-dimensional (3D) coordination polymers. mdpi.comnih.gov The stability and dimensionality of these structures are heavily influenced by a network of non-covalent intermolecular interactions.

The synthesis temperature is a critical parameter that influences the final structure, leading to variations in the ligand's denticity and conformation. mdpi.comnih.govmostwiedzy.pl The Qdca²⁻ ligand demonstrates remarkable versatility, acting as a bridging or bridging-chelating component that can bind to between two and five metal centers through seven distinct coordination modes. mdpi.commostwiedzy.pl For instance, hydrothermal synthesis using Nd(III), Eu(III), and Tb(III) ions with this compound yields 3D coordination polymers with the general formula [Ln₂(Qdca)₃(H₂O)₄]·H₂O. mdpi.comnih.gov

Transition Metal Complexes of this compound Derivatives

While studies on this compound itself with transition metals are emerging, its derivatives have been more extensively used to construct a variety of metal complexes. nih.gov Many reported complexes involve analogues of this compound in conjunction with other N-donor auxiliary ligands. nih.gov For example, a derivative, 2-(pyridin-4-yl)quinoline-4-carboxylic acid, has been used to synthesize complexes with manganese(II), cobalt(II), cadmium(II), and silver(I). researchgate.net These particular complexes form one-dimensional (1D) chain structures. researchgate.net Other research has focused on Schiff base derivatives of quinoline, which have been complexed with a range of 3d transition metals including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). rsc.orgnih.gov

Metal(II) Complexes of Quinoline-2,3-dicarboxylate and Analogues

Analogues of this compound, such as quinaldic acid (quinoline-2-carboxylic acid), serve as important models for understanding coordination behavior. Quinaldic acid has been shown to form stable complexes with a variety of divalent and trivalent metal ions. acs.org Research has detailed the synthesis and characterization of bis(2-QA) metal complexes with Zn²⁺, Ni²⁺, Mn²⁺, and Co²⁺, all of which were found to have the general formula 2-QA₂M·1.5H₂O. acs.org In a related system using 2,2′-bipyridyl-3,3′-dicarboxylic acid, a copper(II) coordination polymer was formed where the ligand coordinates to different metal ions through both its nitrogen and oxygen atoms. mdpi.com

Mixed Ligand Complexes Incorporating Quinoline Carboxylic Acids

The incorporation of a secondary ligand alongside a quinoline carboxylic acid derivative allows for the synthesis of mixed ligand complexes with diverse geometries and properties. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net A common strategy involves using quinoline-2-carboxylic acid as the primary ligand and a bipyridyl derivative, such as 4,4'-dimethyl-2,2'-bipyridyl, as the co-ligand. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net This approach has yielded a variety of complexes with transition metals.

These complexes have been characterized by various spectroscopic and analytical techniques, revealing different coordination geometries depending on the central metal ion. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net For instance, in a series of complexes with quinoline-2-carboxylic acid and 4,4'-dimethyl-2,2'-bipyridyl, most were found to be mononuclear with an octahedral geometry, with exceptions like a tetrahedral Cd(II) complex and a square pyramidal V(IV) complex. uobaghdad.edu.iqresearchgate.net

Table 1: Physical and Analytical Data for Mixed Ligand Complexes with Quinoline-2-Carboxylic Acid (HL1) and 4,4'-dimethyl-2,2'-Bipyridyl (L2) This table is interactive. Users can sort and filter the data.

| Complex Formula | Color | M.P. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Metal % (Calc.) | Metal % (Found) |

|---|---|---|---|---|---|

| [Co(L1)(L2)(Cl)(H₂O)₂] | Brown | 170 | 20.3 | 11.23 | 10.97 |

| [Ni(L1)(L2)(Cl)(H₂O)₂] | Green | 205 | 22.5 | 11.19 | 10.88 |

| [Cu(L1)(L2)(Cl)(H₂O)₂] | D. Green | 193 | 25.4 | 12.01 | 11.85 |

| [Zn(L1)(L2)(Cl)₂] | White | 210 | 10.1 | 12.56 | 12.11 |

| [Pd(L1)(L2)(Cl)₂] | D. Brown | 235 | 30.6 | 18.73 | 18.52 |

| [Au(L1)(L2)(Cl)₂]Cl | Yellow | >300 | 45.1 | 29.14 | 28.93 |

Data sourced from reference .

Formation of Supramolecular Metal Complexes

The directed assembly of metal complexes through non-covalent interactions leads to the formation of supramolecular structures. Hydrogen bonds are a primary driving force in the construction of these architectures. researchgate.net For example, complexes synthesized with 2-(pyridin-4-yl)quinoline-4-carboxylic acid and metals like Mn(II), Co(II), and Cd(II) initially form 1D polymeric chains. researchgate.net These chains are then interconnected through hydrogen bonds to create robust 3D supramolecular networks. researchgate.net The specific interactions observed include hydrogen bonds between coordinated water molecules and uncoordinated carboxylate oxygen atoms, as well as between coordinated water and the uncoordinated quinoline nitrogen atoms. researchgate.net In other systems involving quinoline derivatives, π-π stacking and lone pair-π (lp-π) interactions also contribute to the formation of extended 3D networks. researchgate.net

This compound Derivatives in Metal-Organic Framework (MOF) Design

The ability of this compound and its derivatives to act as versatile, multitopic linkers makes them highly suitable for the design and synthesis of Metal-Organic Frameworks (MOFs). mdpi.comnih.govmostwiedzy.pl These crystalline materials, built from metal nodes and organic linkers, are of great interest for various applications.

The reaction of this compound with lanthanide ions under hydrothermal conditions is a proven method for producing 3D MOFs. mdpi.comnih.govmostwiedzy.pl In these structures, the deprotonated quinoline-2,4-dicarboxylate (Qdca²⁻) ligand functions as a multidentate building block, capable of connecting to multiple metal centers to form an extended, porous framework. mdpi.commostwiedzy.pl The synthesis conditions, particularly temperature, can be tuned to control the resulting structure and hydration state of the MOF. mostwiedzy.pl The removal of coordinated and guest water molecules from these frameworks often leads to the decomposition of the structure, highlighting the integral role of solvent molecules in maintaining framework integrity. mostwiedzy.pl

Derivatives such as 2-(pyridin-4-yl)quinoline-4-carboxylic acid have also been employed in the hydrothermal synthesis of coordination polymers that exhibit the characteristics of MOFs, featuring 1D chains that self-assemble into 3D supramolecular networks. researchgate.net The use of quinoline carboxylic acids as linkers in MOF design is a growing field, with potential applications ranging from catalysis to luminescent materials. researchgate.netnih.gov

Spectroscopic and Crystallographic Characterization Methodologies

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides detailed information about the chemical bonds and functional groups within a molecule. By analyzing the vibrational modes, researchers can confirm the structural integrity of quinoline-2,4-dicarboxylic acid.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For quinoline-based carboxylic acids, key vibrational bands are expected for the carboxylic acid groups and the quinoline (B57606) ring system.

The carboxylic acid functional groups (-COOH) are identifiable by a broad O-H stretching vibration, typically observed in the 2500–3000 cm⁻¹ region, and a sharp, strong C=O (carbonyl) stretching band. In related dicarboxylic acid compounds, this C=O stretch is often seen around 1680 cm⁻¹. The spectrum would also feature C-O stretching and O-H bending vibrations.

The quinoline moiety itself presents a series of characteristic peaks. These include C-H stretching vibrations from the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic and benzene (B151609) rings, and various in-plane and out-of-plane bending vibrations that form a unique fingerprint for the quinoline core structure. tees.ac.uk When used as a ligand in the formation of complexes, such as with europium(III), FTIR is instrumental in monitoring the synthesis and confirming the coordination of the carboxylate groups to the metal ion. researchgate.net

Table 1: Expected FTIR Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3000 (broad) |

| Carbonyl (C=O) | C=O Stretch | ~1680 - 1720 |

| Quinoline Ring | Aromatic C-H Stretch | 3000 - 3100 |

| Quinoline Ring | C=C and C=N Stretch | 1400 - 1600 |

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that allows for the analysis of solid and liquid samples with minimal preparation. ATR/FTIR spectroscopy is particularly useful for surface analysis. nih.gov In the context of this compound, this method can be applied to study its interaction with surfaces or its incorporation into polymer matrices. researchgate.net High-temperature ATR-FTIR studies on other polycarboxylic acids have demonstrated the technique's power in monitoring chemical reactions, such as the formation of anhydride (B1165640) intermediates during curing processes at elevated temperatures. nih.gov This is evidenced by the appearance of new symmetric and antisymmetric stretching vibrations of the anhydride carbonyl group. nih.gov

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It is particularly sensitive to non-polar and symmetric bonds, which may be weak or inactive in an FTIR spectrum. For this compound, Raman spectroscopy can provide valuable data on the C=C bonds of the aromatic rings and the symmetric vibrations of the carboxylate groups. When combined with Density Functional Theory (DFT) calculations, Raman spectroscopy can lead to a complete and precise assignment of the vibrational modes of the molecule. humanjournals.com

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule, providing insights into its electronic structure, conjugation, and chromophores.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. Quinoline and its derivatives are known to be UV-active due to the presence of the aromatic heterocyclic system. researchgate.net The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to electronic transitions within the conjugated π-system of the quinoline ring. Studies on similar quinoline-based receptors show absorption peaks around 289-290 nm. beilstein-journals.org The absorption spectrum of quinoline derivatives can range from 280 to 510 nm, depending on the specific substituents and the solvent used. researchgate.net

Table 2: Electronic Transitions in Quinoline Derivatives

| Transition Type | Chromophore | Typical Wavelength Range (nm) |

| π → π | Quinoline Aromatic System | 280 - 350 |

| n → π | C=O, Quinoline Nitrogen | 300 - 400 |

The electronic spectrum of this compound is dominated by ligand-centered transitions. These transitions are classified based on the molecular orbitals involved.

π–π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions are associated with the extensive conjugated system of the quinoline nucleus and the C=O bonds of the carboxylic acid groups. nih.gov These transitions are responsible for the strong UV absorption bands. nih.gov

n–π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital to a π* antibonding orbital. The non-bonding electrons are located on the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxyl groups. These transitions are generally of lower energy and intensity compared to π–π* transitions and are often observed as shoulders on the main absorption bands or as separate bands at longer wavelengths. humanjournals.com The presence and position of these bands can be sensitive to the solvent environment. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For this compound, both one-dimensional and two-dimensional NMR experiments are essential for assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the atoms.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be inferred from data on closely related compounds, such as quinoline-4-carboxylic acid and various substituted quinolines. chemicalbook.comchemicalbook.comchemicalbook.com

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the quinoline ring system. Protons on the benzene portion of the ring would typically appear in the range of 7.5-8.5 ppm. The single proton on the pyridine (B92270) ring (at position 3) would likely be a singlet and appear downfield. The acidic protons of the two carboxyl groups are highly deshielded and would be expected to appear as broad singlets at a very downfield region, typically between 10 and 13 ppm, and their signals would disappear upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the dicarboxylic acid groups are expected to be the most deshielded, appearing in the range of 160-180 ppm. libretexts.org The carbon atoms of the quinoline ring would generate a series of signals in the aromatic region, approximately from 115 to 150 ppm. chemicalbook.com The specific chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid groups and the nitrogen atom in the ring.

Table 1: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 9.0 | 115 - 150 |

| Carboxylic Acid OH | 10.0 - 13.0 (broad) | N/A |

| Carboxylic Acid C=O | N/A | 160 - 180 |

| Quaternary Carbons | N/A | 120 - 150 |

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. mdpi.com

A ¹H-¹H COSY experiment would reveal proton-proton couplings within the quinoline ring system. sigmaaldrich.com Cross-peaks would be observed between adjacent protons, for instance, between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their connectivity in the benzene portion of the molecule. libretexts.org This is crucial for distinguishing between the different aromatic protons. allfordrugs.com

An HMBC experiment maps long-range (typically 2- and 3-bond) correlations between protons and carbons. guidechem.com This technique would be vital for assigning the quaternary carbons and confirming the placement of the carboxylic acid groups. For example, the proton at position 3 would show a correlation to the carbonyl carbon at position 4 (a two-bond coupling) and the carbon at position 2 (a two-bond coupling). The protons on the benzene ring (e.g., H-5) would show correlations to carbons within their own ring and to the bridgehead carbons, helping to piece together the entire carbon skeleton. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 217.18 g/mol . nih.govmerckmillipore.com Electron ionization (EI) mass spectra of related quinoline carboxylic acids show that common fragmentation pathways include the elimination of small molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as the loss of the carboxyl group (•COOH). chempap.orglibretexts.org

For this compound, the initial fragmentation would likely involve the loss of a carboxyl group (a loss of 45 mass units) to form a prominent fragment ion. Subsequent fragmentation could involve the loss of the second carboxyl group or the fragmentation of the quinoline ring itself, which often involves the expulsion of HCN. chempap.org

Table 2: Major Peaks in the GC-MS Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 217 | Molecular Ion [M]⁺ |

| 173 | [M - CO₂]⁺ or [M - H₂O - HCN]⁺ |

| 132 | [M - 2CO₂H]⁺ |

| 128 | [M - COOH - CO₂]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov For non-volatile compounds like dicarboxylic acids, derivatization is often required to increase their volatility and thermal stability. nih.govnih.gov Common derivatization methods include esterification to form methyl or butyl esters, or silylation to form trimethylsilyl (B98337) (TMS) derivatives. nih.gov

The analysis of this compound by GC-MS, as recorded in the NIST database, suggests that the compound can be analyzed using this method, likely after a suitable derivatization procedure. nih.gov The resulting mass spectrum from a GC-MS analysis provides both the retention time, a characteristic of the compound under the specific chromatographic conditions, and the mass fragmentation pattern for identification. nih.gov

X-ray Diffraction Studies

X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing.

The table below presents representative crystallographic data for a closely related derivative, dimethyl 6,8-dimethyl-quinoline-2,4-dicarboxylate, to illustrate the type of data obtained from such an analysis. rsc.org

Table 3: Representative Crystallographic Data for a Quinoline-2,4-dicarboxylate Derivative

| Parameter | Value |

| Empirical Formula | C₁₅H₁₅NO₄ |

| Formula Weight | 273.10 |

| Crystal System | Monoclinic |

| Space Group | P 21/n |

| a (Å) | 3.9964(3) |

| b (Å) | 38.647(3) |

| c (Å) | 8.7063(5) |

| β (°) | 97.942(3) |

| Volume (ų) | 1331.77(3) |

| Z (Formula units/cell) | 4 |

Data for Dimethyl 6,8-dimethyl-quinoline-2,4-dicarboxylate. rsc.org

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

In related quinoline-carboxylic acid structures, hydrogen bonds are a dominant feature. Studies on similar molecules, such as quinolinium-4-carboxylate dihydrate and quinoline-2-carboxylic acid, reveal extensive hydrogen bonding networks. nih.govresearchgate.net These networks commonly involve classical hydrogen bonds like O-H⋯O interactions between carboxylic acid groups, leading to the formation of dimers or chains. For instance, in one adduct of quinoline-2-carboxylic acid, a short "head-to-tail" carboxylic acid O—H⋯Ocarboxyl association with an O⋯O distance of 2.4711 (19) Å extends the structure into a one-dimensional chain. researchgate.net

Additionally, hydrogen bonds involving the quinoline nitrogen atom, such as O-H⋯N and N-H⋯O, are prevalent. nih.govnih.gov In the crystal structure of 2-(4-methylphenyl)quinoline-4-carboxylic acid, molecules are linked by O—H⋯N hydrogen bonds, forming chains that propagate along a specific crystal axis. nih.gov These primary hydrogen bonds can be further supported by weaker C-H⋯O interactions, which help to consolidate the three-dimensional network. nih.gov

The nature of these hydrogen bonds can be dynamic. Theoretical investigations on related compounds like 5-hydroxyquinoline (B119867) show that while bridged protons are mostly localized on the donor atom, proton transfer can occur. mdpi.com The formation of these bonds leads to distinct spectroscopic signatures, particularly affecting the O-H and N-H stretching vibrations. mdpi.com

Beyond hydrogen bonding, π-π interactions between the aromatic quinoline rings contribute to the crystal packing. nih.gov In coordination polymers formed with quinoline-2,4-dicarboxylate, intermolecular C···C distances suggest the presence of π-π stacking between the aromatic portions of the ligands, further stabilizing the three-dimensional structure. nih.gov

Table 1: Common Intermolecular Interactions in Quinoline Carboxylic Acid Crystal Structures

| Interaction Type | Donor/Acceptor Atoms | Typical Role in Crystal Structure | Reference Example |

|---|---|---|---|

| Carboxylic Acid Dimer/Chain | O-H···O | Forms robust synthons, extending the structure in one or two dimensions. | Quinoline-2-carboxylic acid researchgate.net |

| Acid-Pyridine Heterosynthon | O-H···N | Links carboxylic acid groups to the quinoline nitrogen, forming chains. | 2-(4-Methylphenyl)quinoline-4-carboxylic acid nih.gov |

| Zwitterionic Interaction | N-H···O | Occurs when the carboxylic proton transfers to the quinoline nitrogen, linking zwitterions. | Quinolinium-4-carboxylate dihydrate nih.gov |

| Weak Hydrogen Bond | C-H···O | Provides additional stabilization to the 3D network. | 2-(4-Methylphenyl)quinoline-4-carboxylic acid nih.gov |

| π-π Stacking | Aromatic Rings | Stabilizes the structure through stacking of quinoline moieties. | Lanthanide(III) coordination polymers with quinoline-2,4-dicarboxylate nih.gov |

Elucidation of Metal Coordination Geometries and Bond Distances

This compound (H₂Qdca) is a versatile ligand in coordination chemistry, capable of binding to metal ions through its nitrogen atom and the oxygen atoms of its two carboxylate groups. nih.gov As a multidentate N,O-donor ligand, its deprotonated form (Qdca²⁻) can adopt numerous coordination modes, leading to the formation of diverse and complex structures, including three-dimensional (3D) coordination polymers. nih.govresearchgate.net

The flexibility of the Qdca²⁻ ligand allows it to act as a bridging or a bridging-chelating building block. In a series of lanthanide(III) coordination polymers, the Qdca²⁻ ligand was observed to bind two to five metal centers simultaneously, exhibiting seven distinct coordination modes. nih.gov This variability is largely due to the different ways the carboxylate groups can coordinate to the metal ions. nih.govresearchgate.net

The coordination number of the central metal ion and the specific coordination mode of the ligand dictate the resulting geometry of the complex. Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar. libretexts.org In mixed-ligand complexes involving the related quinoline-2-carboxylic acid, various geometries have been identified. For example, complexes with Cr(III) and Rh(III) tend to adopt an octahedral geometry, while a Cd(II) complex was found to be tetrahedral and a V(IV) complex assumed a square pyramidal geometry. uobaghdad.edu.iq

The coordination of the ligand to the metal is confirmed by spectroscopic and crystallographic data. In infrared spectra, shifts in the asymmetric (νasy) and symmetric (νsym) stretching frequencies of the COO⁻ groups, along with the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations, provide evidence of complexation. uobaghdad.edu.iq For instance, M-O and M-N stretching vibrations have been observed in the regions of 520-532 cm⁻¹ and 455-489 cm⁻¹, respectively, for various transition metal complexes with quinoline-2-carboxylic acid. uobaghdad.edu.iq

Single-crystal X-ray diffraction provides precise data on bond lengths and angles. In a calcium hydride/zinc amide complex, Ca–N bond lengths were measured at 2.3805(13) Å and 2.4078(14) Å. acs.org While not involving this compound directly, these values provide a reference for typical metal-ligand bond distances in complex coordination environments. The specific geometry and bond lengths are crucial for understanding the properties and potential applications of the resulting metal-organic frameworks. umass.edu

Table 2: Coordination Geometries and Spectral Data for Related Quinoline Carboxylic Acid Complexes

| Metal Ion | Coordination Geometry | Evidence / Spectral Data (cm⁻¹) | Reference |

|---|---|---|---|

| Cr(III) | Octahedral | ν(M-N): 466, ν(M-O): 532 | uobaghdad.edu.iq |

| Rh(III) | Octahedral | ν(M-N): 474, ν(M-O): 528 | uobaghdad.edu.iq |

| Pt(IV) | Octahedral | ν(M-N): 455, ν(M-O): 528 | uobaghdad.edu.iq |

| V(IV) | Square Pyramidal | ν(M-N): 489, ν(M-O): 524 | uobaghdad.edu.iq |

| Cd(II) | Tetrahedral | ν(M-N): 489, ν(M-O): 520 | uobaghdad.edu.iq |

| Ln(III) (Nd, Eu, Tb) | Various (forms 3D polymers) | Ligand acts as a bridging or bridging-chelating block binding 2 to 5 metal centers. | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Valence States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.net The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the core-level electrons is characteristic of a specific element. Furthermore, small shifts in these binding energies, known as chemical shifts, provide detailed information about the chemical bonding environment and valence state of the atoms. researchgate.net

While specific XPS studies focusing exclusively on this compound are not widely documented in the provided literature, the application of XPS to analogous organic and polymeric systems demonstrates its utility. For example, XPS has been used to follow the in-situ formation of thin polyimide films, allowing for the quantitative analysis of the surface composition. dtic.mil In that study, the technique could distinguish between different molecular constituents, such as trapped molecules or terminal groups within the fully cured polymer film. dtic.mil

For a compound like this compound, an XPS analysis would be expected to yield distinct photoemission peaks for its constituent elements: carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s).

The C 1s spectrum would be complex, with chemically shifted components corresponding to carbon atoms in different environments: the aromatic quinoline ring, the C-N bond, and the carboxylic acid groups (O=C-O).

The O 1s spectrum would primarily show a peak corresponding to the oxygen atoms in the carboxylic acid groups.

The N 1s peak would correspond to the nitrogen atom within the quinoline ring.

The precise binding energies of these peaks would serve as fingerprints for the functional groups. Any coordination to a metal ion would induce chemical shifts in the N 1s, O 1s, and relevant C 1s peaks, providing direct evidence of the atoms involved in bonding and changes in their electronic states. Accurate calibration of the binding energy scale is crucial for the reliable interpretation of these chemical states. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govrsc.org It is widely applied to determine a compound's stability, analyze molecular interactions, and evaluate optical and electronic properties. nih.govrsc.org For quinoline (B57606) derivatives, DFT calculations are typically performed using specific basis sets like B3LYP/6-31G(d,p) to optimize the molecular geometry and gain insights into thermodynamic stability and reaction mechanisms. nih.govrsc.org

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the energy minimum on the potential energy surface. For Quinoline-2,4-dicarboxylic acid, this analysis is crucial for understanding the spatial arrangement of the two carboxylic acid groups relative to the rigid quinoline core.

Studies on related quinoline carboxylic acid derivatives show that the planarity of the molecule can be influenced by the substitution pattern. In coordination polymers, the quinoline-2,4-dicarboxylate (Qdca²⁻) ligand exhibits significant conformational diversity. nih.gov The carboxylate groups can rotate out of the plane of the quinoline ring. For instance, in one observed conformation, the carboxylate groups at positions 2 and 4 were rotated from the quinoline ring by 6.7° and 32.20°, respectively. nih.gov In another conformation within the same crystal structure, the deviation was more pronounced, with the group at position 4 being rotated by 58.63° and the group at position 2 by 10.64°. nih.gov This flexibility is critical for its ability to coordinate with metal ions in various ways. nih.gov The presence of intramolecular hydrogen bonds, particularly between the carboxylic acid groups and the quinoline nitrogen, is also a key feature investigated through geometry optimization. mdpi.com

| Parameter | Bond | Calculated Bond Length (Å) | Reference |

|---|---|---|---|

| Bond Length | C2-C3 | 1.426 | researchgate.net |

| Bond Length | C3-C4 | 1.426 | researchgate.net |

| Bond Length | C2-N(quinoline) | 1.413 | researchgate.net |

| Bond Angle | C11-C12-C7 | 121.15° | researchgate.net |

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. rsc.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a large energy gap implies high kinetic stability and low chemical reactivity. rsc.orgscirp.org

For quinoline derivatives, the HOMO is typically distributed over the electron-rich regions, while the LUMO is localized on the electron-deficient parts of the molecule. arxiv.org The energy gap for the parent quinoline molecule has been calculated to be approximately -4.83 eV. scirp.org A lower energy gap can explain charge transfer interactions within the molecule, which is often responsible for its bioactivity. scirp.org In derivatives, the distribution and energy of these orbitals can be tuned by adding different functional groups. rsc.org For this compound, the electron-withdrawing carboxylic acid groups are expected to significantly influence the energies of the frontier orbitals.

Table 2: Frontier Molecular Orbital Energies for Quinoline Note: This data is for the parent compound Quinoline and serves as a reference point.

| Parameter | Energy (eV) | Reference |

|---|---|---|

| HOMO | -6.646 | scirp.org |

| LUMO | -1.816 | scirp.org |

| Energy Gap (ΔE) | -4.83 | scirp.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. rsc.orgmdpi.com The MEP map illustrates electron-rich regions (negative potential, typically colored red) and electron-deficient regions (positive potential, blue). wolfram.com

In this compound, the most negative potential is expected to be localized around the oxygen atoms of the two carboxylic acid groups and the nitrogen atom of the quinoline ring. researchgate.netresearchgate.net These sites are susceptible to electrophilic attack and are the primary locations for hydrogen bonding interactions. rsc.org Conversely, the hydrogen atoms of the carboxylic acid groups and the aromatic protons are characterized by positive electrostatic potential, making them favorable sites for nucleophilic attack. rsc.org The MEP map provides a clear visual representation of the molecule's reactivity patterns and intermolecular interaction sites. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and intramolecular interactions that contribute to molecular stability. mdpi.comwikipedia.org This method examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. wikipedia.org The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of electron delocalization. mdpi.com

Table 3: Illustrative NBO Interaction Energies for Intramolecular Hydrogen Bonds in a Quinolone Carboxylic Acid Derivative

| Donor NBO (Lone Pair) | Acceptor NBO (Antibonding) | Stabilization Energy E(2) (kcal/mol) | Reference |

|---|---|---|---|

| LP(2) O (carbonyl) | σ* O-H (carboxylic) | Data not available in search results | mdpi.com |

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. nih.govresearchgate.net These descriptors are calculated from the energies of the HOMO and LUMO. scirp.org

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to charge transfer. scirp.org It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.net It is defined as ω = μ² / (2η). An electrophilicity index value greater than 1.5 eV suggests a compound can act as a strong electrophile. researchgate.net

Global Softness (S): It is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.

These quantum chemical descriptors are crucial for rationalizing the global reactivity of this compound in various chemical reactions. nih.govresearchgate.net

Table 4: Calculated Quantum Chemical Descriptors for a Quinoline Derivative Note: Values are illustrative and based on general findings for quinoline derivatives.

| Descriptor | Formula | Typical Value Range | Reference |

|---|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | - | scirp.org |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | - | scirp.org |

| Electrophilicity Index (ω) | μ² / (2η) | > 1.5 eV suggests electrophilic character | researchgate.netresearchgate.net |

| Global Softness (S) | 1 / η | - | rsc.org |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excited-state properties of molecules, allowing for the prediction of UV-visible absorption spectra. nih.govrsc.org This method calculates the excitation energies required to move an electron from its ground state to various excited states and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.netscirp.org

For quinoline-based compounds, TD-DFT calculations, often performed with hybrid functionals like B3LYP or CAM-B3LYP and incorporating solvent effects via a Polarizable Continuum Model (PCM), can accurately predict experimental absorption spectra. researchgate.netsci-hub.se The calculations reveal the nature of the electronic transitions, which are typically π–π* transitions within the aromatic system. rsc.org For this compound, TD-DFT can predict its absorption maxima (λmax) and provide insights into how its electronic structure governs its interaction with light, which is fundamental to applications in materials science and photochemistry. researchgate.net

| Excitation Energy (eV) | Calculated Wavelength λmax (nm) | Oscillator Strength (f) | Major Transition | Reference |

|---|---|---|---|---|

| - | - | - | HOMO → LUMO | researchgate.netscirp.org |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of quinoline derivatives, MD simulations provide detailed information on the stability of ligand-protein complexes, conformational changes, and the nature of intermolecular interactions.

Recent studies have employed MD simulations to investigate the stability of various quinoline derivatives complexed with biological targets. For instance, simulations performed on quinoline derivatives designed as protease inhibitors for SARS-CoV-2 revealed the stability of the ligand-protein complexes. nih.gov Analysis of parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and hydrogen bonding patterns confirmed that certain quinoline derivatives form stable complexes with the protease enzyme, comparable to reference drugs like remdesivir. nih.gov These simulations highlighted key intermolecular hydrogen bonds between the quinoline ligand and protein residues such as Glu166 and Gln189, which are crucial for strong binding and inhibitory activity. nih.gov

Similarly, MD simulations were used to assess the stability of 4-aminoquinoline (B48711) derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The results indicated that specific derivatives showed favorable stability within the VEGFR-2 receptor active site over a 50-nanosecond simulation. nih.gov Key amino acid residues responsible for dual activity were identified, including Met769, Lys721, and Asp1046. nih.gov

In another study, MD simulations were conducted on quinoline-3-carboxamide (B1254982) derivatives to understand their selectivity towards Ataxia-Telangiectasia Mutated (ATM) kinase over other homologous kinases. mdpi.com The simulations, running for 100 nanoseconds, confirmed the stability of the secondary structure of the protein-ligand complexes. mdpi.com Analysis of the RMSD for the binding site residues and the ligand indicated stable and strong interactions, such as π-π stacking and halogen bonding, throughout the simulation. mdpi.com

Furthermore, MD simulations have been applied to understand the interactions of quinoline derivatives in different environments. One study investigated the extraction of quinoline from heptane (B126788) using a deep eutectic solvent, employing MD simulations to probe the structural properties and interaction energies. acs.org The simulations revealed that the cation of the solvent had favorable interactions with quinoline, acting as a hydrogen bond acceptor and contributing to the extraction process. acs.org

The table below summarizes key findings from various MD simulation studies on quinoline derivatives.

| Study Focus | Key Findings from MD Simulations | Interacting Residues/Moieties | Reference |

| Quinoline derivatives as SARS-CoV-2 protease inhibitors | Confirmed stability of protein-ligand complexes; comparable stability to reference drug remdesivir. | His41, His164, Glu166, Tyr54, Asp187 | nih.gov |

| 4-Aminoquinolines as dual EGFR/VEGFR-2 inhibitors | Demonstrated favorable stability in the VEGFR-2 active site; identified key residues for dual activity. | Met769, Lys721, Asp1046, Lys868 | nih.gov |

| Quinoline-3-carboxamides as ATM kinase inhibitors | Established stability of interactions, highlighting selectivity towards ATM kinase. | Tyr(73), Asp(207) | mdpi.com |

| Quinoline derivatives as antiviral agents | Supported the stability of complexes with target proteins (RSV G protein and YFV Mtase enzyme). | Trp121, Asn115, Phe126 | doi.org |

Computational Studies on Reaction Mechanisms and Regioselectivity

Computational studies are instrumental in elucidating the mechanisms of chemical reactions, including those for the synthesis of the quinoline core. Density Functional Theory (DFT) and other quantum chemical methods are frequently used to explore reaction pathways, transition states, and the factors governing regioselectivity.

The synthesis of quinoline-4-carboxylic acids and their derivatives often involves multi-component reactions, such as the Doebner reaction. Computational studies have helped to understand the intricacies of these reactions. For example, investigations into the Doebner hydrogen-transfer reaction for synthesizing substituted quinolines from anilines with electron-withdrawing groups have shed light on the reaction mechanism. nih.gov It was proposed that the reaction involves the oxidation of a dihydroquinoline intermediate coupled with the reduction of an imine. nih.gov Deuterium labeling experiments supported the proposed mechanism, confirming the involvement of an imine intermediate in the oxidation of the quinoline ring system. nih.gov

The regioselectivity of C-H bond functionalization in quinolines is another area where computational studies have provided significant insights. For instance, the mechanism for the C-2 alkylation of quinoline-N-oxides has been proposed based on experimental and computational findings. The process is thought to involve the initial coordination of a metal catalyst to the N-oxide, followed by a ligand-promoted deprotonation at the C(2) position. rsc.org This is succeeded by the oxidative insertion of an olefin into the resulting carbon-metal bond. rsc.org

Similarly, the mechanism for the C-8 arylation of quinoline-N-oxides catalyzed by ruthenium has been investigated. It is suggested that the reaction proceeds through a five-membered metallacycle intermediate, which then undergoes transmetalation and reductive elimination to yield the C-8 arylated product. rsc.org

These computational explorations of reaction mechanisms are crucial for optimizing reaction conditions and designing synthetic routes to access specific quinoline derivatives with desired substitution patterns.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR studies can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.

Numerous QSAR studies have been conducted on quinoline derivatives to understand the structural requirements for various biological activities. For instance, 2D and 3D-QSAR models have been developed for a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov These models, built using machine learning methods like k-nearest neighbors (KNN) and decision trees, aim to predict the inhibitory activity against the ABCB1 transporter. nih.gov

In the field of antimalarial drug discovery, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been performed on large datasets of quinoline derivatives. nih.govmdpi.com One study on 2,4-disubstituted quinoline derivatives provided statistically validated models that were then used to design new compounds with potentially improved antimalarial activity. nih.gov The models indicated the importance of specific linkers at the C4 position of the quinoline ring. nih.gov Another extensive study developed CoMFA, CoMSIA, and 2D-QSAR models for a database of 349 compounds active against Plasmodium falciparum. mdpi.com The resulting models showed excellent predictive capacity and were experimentally validated through the synthesis and biological evaluation of new quinoline derivatives. mdpi.com

The table below presents a summary of statistical parameters from a representative QSAR study on antimalarial quinoline derivatives.

| QSAR Model | q² (Cross-validated r²) | r²_ncv (Non-cross-validated r²) | r²_test (External validation r²) | Reference |

| CoMFA | 0.677 | 0.969 | 0.682 | nih.gov |

| CoMSIA | 0.741 | 0.962 | 0.683 | nih.gov |

| 2D-QSAR | > 0.5 | - | 0.845 | mdpi.com |

These QSAR models provide valuable insights into the structure-activity landscape of quinoline derivatives, enabling the rational design of more potent and selective compounds.

Molecular Docking Assessments for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is widely used to understand the binding modes of quinoline derivatives to their biological targets and to screen virtual libraries of compounds for potential hits.

Docking studies have been instrumental in elucidating the interactions of various quinoline derivatives with a range of protein targets. For example, 2-aryl/heteroaryl-quinoline-4-carboxylic acid derivatives were docked against proteins from malarial, tuberculosis, and cancer pathways. ijcps.org The results revealed that specific derivatives formed multiple hydrogen bonds with the active site residues of these proteins, with docking scores indicating strong binding affinity. For instance, against a malarial protein (PDB ID: 1CET), some compounds formed five hydrogen bonds with interaction energies as favorable as -8.29 kcal/mol. ijcps.org

In the context of anticancer research, molecular docking was used to study the binding mode of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to the active site of the P-glycoprotein (PDB ID: 6C0V). nih.gov This was done to rationalize their inhibitory activity and guide the synthesis of new molecules with desired biological responses. nih.gov

Furthermore, docking studies on quinoline derivatives as potential HIV reverse transcriptase inhibitors showed that many of the synthesized compounds had higher docking scores than standard drugs like elvitegravir (B1684570) and rilpivirine. nih.gov One derivative, in particular, exhibited a docking score of -10.675, indicating a very high binding affinity for the enzyme's active site (PDB: 4I2P). nih.gov

The table below summarizes the results of molecular docking studies for various quinoline derivatives against different biological targets.

| Quinoline Derivative Series | Target Protein (PDB ID) | Highest Docking Score / Best Interaction Energy | Key Interacting Residues | Reference |

| 2-Aryl/heteroaryl-quinoline-4-carboxylic acids | Malarial Protein (1CET) | -8.29 kcal/mol | Not specified | ijcps.org |

| 2-Aryl/heteroaryl-quinoline-4-carboxylic acids | Tuberculosis Protein (2X22) | -8.36 kcal/mol | Not specified | ijcps.org |

| 2-Aryl/heteroaryl-quinoline-4-carboxylic acids | Cancer Protein (1S63) | -8.57 kcal/mol | Not specified | ijcps.org |

| Pyrimidine-containing quinoline derivatives | HIV Reverse Transcriptase (4I2P) | -10.675 | Not specified | nih.gov |

| Quinoline derivatives as SARS-CoV-2 protease inhibitors | Mpro enzyme (6LU7) | Not specified | His41, His164, Glu166, Tyr54, Asp187 | nih.gov |

These molecular docking assessments, often used in conjunction with QSAR and MD simulations, are a cornerstone of modern computational drug design, enabling the rapid and efficient identification and optimization of bioactive quinoline-based compounds.

Supramolecular Chemistry and Self Assembly

Intermolecular Interactions in Quinoline-2,4-dicarboxylic Acid Systems

Aromatic π–π stacking interactions are pivotal in the organization of supramolecular structures containing the quinoline (B57606) moiety. mdpi.com In lanthanide(III) coordination polymers of this compound, π···π interactions between the aromatic parts of adjacent ligands are explicitly noted. nih.govmdpi.com For instance, in a 3D coordination polymer with the formula [Eu₂(Qdca)₃(H₂O)₄]·H₂O, a characteristic layered motif is observed where dimeric europium units are bridged by carboxylate groups. This arrangement is enforced by strong π···π interactions between the aromatic portions of the Qdca²⁻ ligands, with intermolecular C···C distances measured at 3.176(9) Å. nih.gov Similarly, in other structures, adjacent ligands are arranged in a head–tail fashion, forming stacks where the intermolecular distances suggest the presence of π···π interactions. nih.govmdpi.com These stacking forces, often working in concert with hydrogen bonds, play a crucial role in extending lower-dimensional motifs into higher-dimensional networks. ingentaconnect.comacs.org

Formation of Supramolecular Architectures

The ability of this compound to act as a bridging and chelating ligand allows for the formation of diverse and complex supramolecular architectures. Its carboxylate groups and quinoline nitrogen atom provide multiple coordination sites for metal ions, leading to the self-assembly of elaborate structures. nih.govmdpi.com

This compound has proven to be an effective building block for the hydrothermal synthesis of coordination polymers, particularly with lanthanide(III) ions. nih.govmdpi.com These reactions yield stable, crystalline metal complexes where the deprotonated quinoline-2,4-dicarboxylate (Qdca²⁻) ligand links metal centers. mdpi.comresearchgate.net The ligand can adopt various coordination modes, acting as a bridging or bridging–chelating unit that binds two to five metal centers. nih.gov This versatility in coordination allows for the self-assembly of robust, three-dimensional frameworks. mdpi.com For example, a series of 3D coordination polymers with the general formula [Ln₂(Qdca)₃(H₂O)₄]·nH₂O (where Ln = Nd, Eu, Tb, Er) have been successfully synthesized. nih.govmdpi.com

The interactions between quinoline-2,4-dicarboxylate and metal ions lead to the formation of networks with varying dimensionalities. While extensive research highlights the formation of 3D coordination polymers with lanthanides, nih.govmdpi.com studies on the related quinoline-2,3-dicarboxylic acid demonstrate the construction of 0D, 2D, and 3D architectures. rsc.org In these systems, discrete 0D mononuclear units can be extended into 3D supramolecular networks through hydrogen bonding and π-stacking interactions. rsc.org Similarly, 2D layered networks of Co(II) and Mn(II) with quinoline-2,3-dicarboxylate are extended into 3D stacks via O–H···O, C–H···O, and π···π interactions. ingentaconnect.com For this compound, coordination with lanthanides primarily results in complex 3D frameworks where inorganic-organic layers are connected by the Qdca²⁻ ligands, creating a robust multi-dimensional polymer. mdpi.com

Factors Influencing Supramolecular Features and Dimensionality

The final structure and dimensionality of supramolecular assemblies based on this compound are highly sensitive to the conditions of their synthesis. Key factors include the choice of metal ion, reaction temperature, and the specific conformation adopted by the ligand. nih.govrsc.org

The temperature of the hydrothermal synthesis has been identified as a critical factor influencing the resulting coordination polymer structure. nih.govmdpi.com Different reaction temperatures can lead to the formation of distinct crystalline phases with varying structural motifs. This is attributed to the temperature effect enforcing diversity in the denticity and conformation of the quinoline-2,4-dicarboxylate ligand. nih.gov The ligand has been observed to exhibit at least seven different coordination modes, arising mainly from the different ways the carboxylate groups can coordinate to the metal centers. nih.gov

For example, experiments with lanthanide ions produced different types of coordination polymers depending on the temperature, as summarized in the table below.

| Ion | Synthesis Temperature (°C) | Resulting Polymer Type | Formula |

| Nd(III) | 100 | Type I & II | [Nd₂(Qdca)₃(H₂O)₃] & [Nd₂(Qdca)₃(H₂O)₄]·3H₂O |

| Nd(III) | 120 | Type II | [Nd₂(Qdca)₃(H₂O)₄]·H₂O |

| Eu(III) | 100 | Type II & III | [Eu₂(Qdca)₃(H₂O)₄]·H₂O & [Eu₂(Qdca)₃(H₂O)₄]·4H₂O |

| Eu(III) | 120 | Type III | [Eu₂(Qdca)₃(H₂O)₄]·4H₂O |

| Eu(III) | 150 | Type II | [Eu₂(Qdca)₃(H₂O)₄]·H₂O |

| Tb(III) | 100, 120, 150 | Type II | [Tb₂(Qdca)₃(H₂O)₄]·H₂O |

| Er(III) | 100, 120 | Type IV | [Er₂(Qdca)₃(H₂O)₄]·4H₂O |

Data sourced from a study on lanthanide coordination polymers. mdpi.com

Applications in Advanced Materials and Catalysis

Catalytic Applications of Quinoline-2,4-dicarboxylic Acid and Its Complexes

This compound (QDA) and its metal complexes have emerged as functional components in heterogeneous catalysis, where the quinoline (B57606) moiety acts as a robust scaffold for anchoring catalytic metal centers.

Metal complexes incorporating quinoline derivatives are recognized for their catalytic capabilities. While research into the specific electrocatalytic functions of this compound complexes is an evolving area, related quinoline-based systems demonstrate notable activity. For instance, complexes of copper with various quinoline ligands have been shown to efficiently catalyze the oxidation of catechol to o-quinone. mdpi.com The performance of these catalysts is highly dependent on the chemical structure of the quinoline ligand and the nature of the coordinated metal ion. mdpi.com

Furthermore, the pursuit of clean and renewable energy has highlighted the importance of electrocatalysis in hydrogen evolution reactions (HER) from water splitting. researchgate.net Metal-organic frameworks and other coordination compounds are being explored for this purpose. This compound has been identified as a component in developing materials for such applications, including the degradation of organic pollutants like methyl orange. mdpi.comresearchgate.net

A significant application of this compound is in the field of nanocatalysis, where it serves as a ligand to stabilize and functionalize catalytic nanoparticles. Researchers have successfully grafted QDA onto the surface of mesoporous silica (B1680970) materials like MCM-41. researchgate.netresearchgate.net This functionalized support, designated MCM-41-QDC's, is then used to anchor metal ions such as Nickel (Ni) or Copper (Cu), creating a highly effective and recyclable heterogeneous nanocatalyst. researchgate.netsmolecule.com

These nanocatalysts have demonstrated high performance in various organic transformations:

Synthesis of 5-substituted 1H-tetrazoles: The Ni-functionalized catalyst (MCM-41-QDC's-Ni) shows excellent catalytic activity in the synthesis of these nitrogen-rich heterocyclic compounds. researchgate.netresearchgate.net

Selective Oxidation of Sulfides: The same Ni-based nanocatalyst is effective in the selective oxidation of sulfides. researchgate.netresearchgate.net

Thioether Formation: A copper-based variant (MCM-41-quinoline-2,4-dicarboxylic acid-copper) serves as an innovative catalyst for forming thioether linkages by reacting aryl halides with elemental sulfur (S8). smolecule.com

The key advantages of these systems include the high stability of the catalyst, ease of recovery (often using an external magnetic field when supported on magnetic nanoparticles), and the ability to be reused for multiple cycles without a significant loss of catalytic activity. researchgate.netresearchgate.net

| Catalyst System | Metal Center | Support | Application | Reference |

| MCM-41-QDC's-Ni | Ni | MCM-41 | Synthesis of 5-substituted 1H-tetrazoles | researchgate.netresearchgate.net |

| MCM-41-QDC's-Ni | Ni | MCM-41 | Selective oxidation of sulfides | researchgate.netresearchgate.net |

| MCM-41-QDC's-Cu | Cu | MCM-41 | Thioether formation from aryl halides and S8 | smolecule.com |

Luminescent Materials Development

The rigid and conjugated structure of the quinoline ring system makes this compound an excellent ligand for the development of luminescent materials, particularly when complexed with lanthanide ions.

This compound (referred to as H₂Qdca in synthesis) has been used as a primary building block to construct novel three-dimensional coordination polymers with various lanthanide(III) ions, including Neodymium (Nd), Europium (Eu), Terbium (Tb), and Erbium (Er). nih.gov These materials are typically synthesized via hydrothermal methods, where temperature plays a crucial role in determining the final crystal structure. nih.gov

For example, studies have shown that Eu(III) and Tb(III) ions react with H₂Qdca to form 3D coordination polymers with the general formula [Ln₂(Qdca)₃(H₂O)₄]·H₂O. nih.gov The resulting frameworks are stabilized by the coordination of the carboxylate groups and the quinoline nitrogen to the metal centers, as well as by extensive hydrogen bonding involving coordinated and lattice water molecules. nih.gov A Europium(III) complex with this ligand has also been successfully incorporated as a luminescence additive into a polymer matrix composed of bisphenol A diacrylate (BPA.DA) and N-vinylpyrrolidone (NVP). researchgate.net